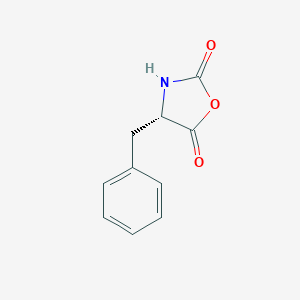

(S)-4-苄氧噁唑啉-2,5-二酮

描述

(S)-4-Benzyloxazolidine-2,5-dione, commonly referred to as BOD, is an important synthetic intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is a chiral compound, meaning it has two enantiomers, or mirror images, that are not superimposable. BOD is used as a starting material in the synthesis of several drugs, including the anti-inflammatory drug diclofenac, the anti-cancer drug tamoxifen, and the antidepressant fluoxetine. It is also used in the synthesis of agrochemicals, such as the herbicide glyphosate, and in the synthesis of polymers. Its versatility and wide range of applications make it an important tool in the field of organic chemistry.

科学研究应用

Biodegradable Nanoparticles

Recent studies have shown that biodegradable nanoparticles can be efficiently prepared with polymerization of N-carboxyanhydrides-induced self-assembly (NCA-PISA) using L-Phe-NCA . The effect of chiral monomer ratio on such NCA-PISA formulations and the resulting nanoparticles has been explored. The morphology, secondary structure, and biodegradation rate of PISA nanoparticles can be controlled by altering the chiral ratio of the core-forming monomers .

Chirality-Controlled Polymerization-Induced Self-Assembly (CC-PISA)

The CC-PISA method allowed the preparation of nanoparticles that are more adjustable and applicable for future biomedical applications . A PEG 45 macro-initiator was chain-extended with L- and D-phenylalanine (L- and D-Phe-NCA) in various molar ratios in dry THF at 15 wt% .

Preparation of Homo- and Hetero-Chiral Phe-Peptide Block Copolymers

This ring-opening polymerization (ROP) allowed the preparation of homo- and hetero-chiral Phe-peptide block copolymers that self-assembled in situ into nanoparticles .

Enzymatic Biodegradation Rate of PISA Particles

It was shown that the enzymatic biodegradation rate of such PISA particles is greatly affected by the polymer chirality .

Drug Loading and Delivery

Polymer nanoparticles, which can be prepared using L-Phe-NCA, are suitable for drug loading and delivery .

Disease Treatment

The PISA approach could be of great value to fabricate nanoparticles that exploit chirality in disease treatment .

属性

IUPAC Name |

(4S)-4-benzyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBIVYSGPXCELZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542763 | |

| Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14825-82-2 | |

| Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

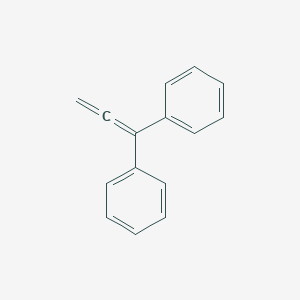

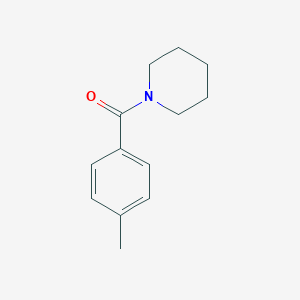

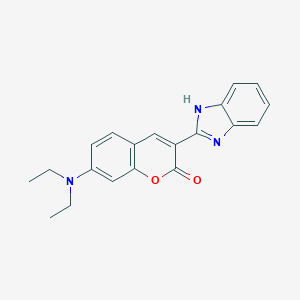

Feasible Synthetic Routes

Q & A

Q1: What makes L-Phe-NCA so important in polypeptide synthesis?

A1: L-Phe-NCA is an amino acid N-carboxyanhydride (NCA) derivative. NCAs are highly reactive precursors for the preparation of polypeptides through ring-opening polymerization (ROP) [, ]. This polymerization method offers excellent control over molecular weight and allows for the incorporation of various functionalities, making L-Phe-NCA a versatile building block.

Q2: Can you explain how the choice of initiator and solvent influences L-Phe-NCA polymerization?

A2: Absolutely! The selection of initiator and solvent significantly affects the polymerization outcome. For instance, using primary amines like benzylamine or hexylamine as initiators in solvents like dioxane or sulfolane yields linear polypeptides with defined end groups []. In contrast, using weakly nucleophilic initiators like aromatic amines or even water in methylene chloride can lead to polypeptides with high α-helix content []. Interestingly, aprotic bases as initiators can result in low molecular weight side products, highlighting the importance of careful reagent selection [].

Q3: How does the polymerization of L-Phe-NCA contribute to the formation of nanostructures?

A3: L-Phe-NCA polymerization can drive self-assembly processes, leading to nanoparticle formation. This phenomenon, known as N-carboxyanhydride ring-opening polymerization-induced self-assembly (NCA ROPISA), enables the generation of poly(amino acid)-based nanoparticles in a single step []. The hydrophobic nature of poly(L-phenylalanine) segments drives the self-assembly into various morphologies, such as rod-like nanoparticles, primarily dictated by the secondary structure of the polypeptide [].

Q4: Are there any studies investigating the potential of L-Phe-NCA based polymers for drug delivery?

A4: Yes, researchers have explored the potential of L-Phe-NCA based polymers in drug delivery applications. One study utilized L-Phe-NCA along with L-cystine N-carboxyanhydride to create reduction-responsive poly(ethylene glycol)-poly(amino acid) nanogels []. These nanogels exhibited controlled drug release profiles in the presence of glutathione, a reducing agent abundant in tumor cells, suggesting their potential for targeted intracellular drug delivery [].

Q5: What analytical techniques are commonly employed to characterize L-Phe-NCA derived polymers?

A5: Characterization of L-Phe-NCA derived polymers often involves techniques like MALDI-TOF mass spectroscopy to determine molecular weight and end-group fidelity []. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR CP/MAS, provides insights into copolymer composition and secondary structure [, ]. Infrared (IR) spectroscopy also aids in secondary structure analysis []. Additionally, techniques like viscosity measurements, X-ray diffraction (XRD), and field emission scanning electron microscopy (FE-SEM) are used to assess the properties and morphologies of the resulting polymers and self-assembled structures [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。